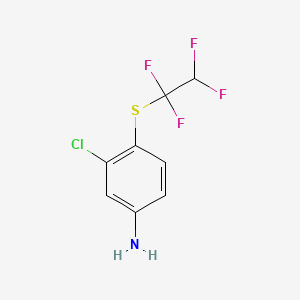
3-Chloro-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline is an organic compound that belongs to the class of anilines It features a benzene ring substituted with a chlorine atom, a tetrafluoroethylsulfanyl group, and an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline typically involves the reaction of 3-chloroaniline with 1,1,2,2-tetrafluoroethylthiol in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-100°C)
Catalyst: Acidic or basic catalysts, depending on the specific reaction pathway
Solvent: Common solvents include dichloromethane or toluene
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalytic systems can enhance the efficiency of the synthesis process, reducing the number of steps and minimizing waste.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Nitro derivatives
Reduction: Amines
Substitution: Various substituted anilines
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of 3-Chloro-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The tetrafluoroethylsulfanyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline
- 3-Chloro-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]aniline
Uniqueness
3-Chloro-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline is unique due to the presence of the tetrafluoroethylsulfanyl group, which imparts distinct chemical properties such as increased stability and lipophilicity. This makes it a valuable compound for various applications, particularly in the development of new materials and pharmaceuticals.
Eigenschaften
CAS-Nummer |
100280-17-9 |
|---|---|
Molekularformel |
C8H6ClF4NS |
Molekulargewicht |
259.65 g/mol |
IUPAC-Name |
3-chloro-4-(1,1,2,2-tetrafluoroethylsulfanyl)aniline |
InChI |
InChI=1S/C8H6ClF4NS/c9-5-3-4(14)1-2-6(5)15-8(12,13)7(10)11/h1-3,7H,14H2 |
InChI-Schlüssel |
KUFOGLLQLNDGKU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1N)Cl)SC(C(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


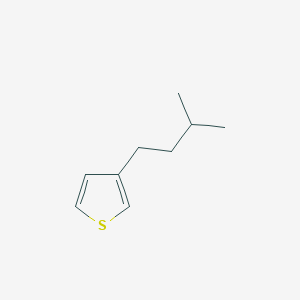
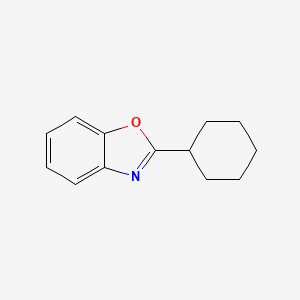
![N-[2-hydroxy-1-[[4-(4-nitrophenyl)piperazin-1-yl]methyl]indol-3-yl]imino-3,5-dinitrobenzamide](/img/structure/B14335838.png)

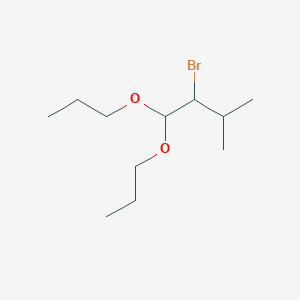
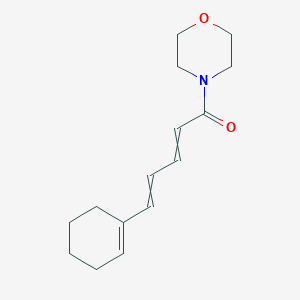
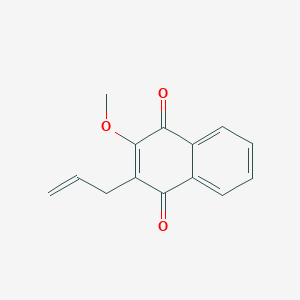


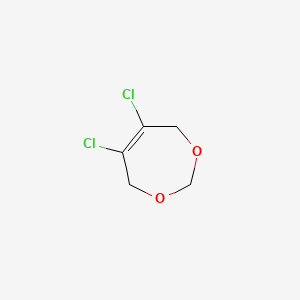
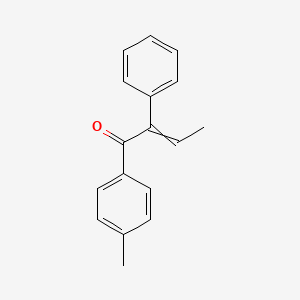
![Acetic acid;[3-(hydroxymethyl)-7-oxabicyclo[2.2.1]heptan-2-yl]methanol](/img/structure/B14335902.png)
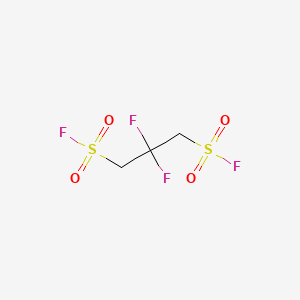
![Dimethyl [(5-formyl-6H-1,3-thiazin-2-yl)methyl]propanedioate](/img/structure/B14335920.png)
